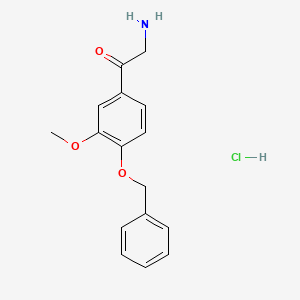

2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl

CAS No.:

Cat. No.: VC13660663

Molecular Formula: C16H18ClNO3

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClNO3 |

|---|---|

| Molecular Weight | 307.77 g/mol |

| IUPAC Name | 2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H |

| Standard InChI Key | IAJKEWWQTFAKCE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure includes:

-

Acetophenone core: A ketone group connected to a benzene ring.

-

Amino group (-NH₂): Positioned at the 2nd carbon of the acetophenone.

-

Methoxy group (-OCH₃): Attached to the 3'-position of the benzene ring.

-

Benzyloxy group (-OCH₂C₆H₅): Substituted at the 4'-position.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 307.77 g/mol | |

| SMILES | NCC(=O)c1ccc(c(c1)OC)OCc1ccccc1.Cl | |

| Purity | ≥97% (commercially available) |

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions to introduce functional groups while preserving the core structure:

-

Acetophenone Derivatization: Bromination or nitration of acetophenone derivatives to introduce reactive sites .

-

Functional Group Introduction:

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Sequence (Simplified):

Catalytic Processes

Stereochemical control is critical in some applications. For instance, the use of chiral oxazaborolidine catalysts (e.g., AIBMe) enables enantioselective synthesis of intermediates, as seen in desformoterol production .

Applications in Research and Industry

Organic Synthesis

The compound acts as a versatile building block:

-

Coupling Reactions: Participates in nucleophilic substitutions due to the amino and benzyloxy groups.

-

Reduction/Oxidation: The acetophenone moiety can undergo redox transformations to form alcohols or aldehydes .

Medicinal Chemistry

-

Drug Intermediates: Used in synthesizing β₂-adrenergic agonists (e.g., desformoterol), which treat respiratory disorders .

-

Biological Target Interactions: Preliminary studies suggest binding to enzymes involved in metabolic pathways, though detailed pharmacokinetic data remain limited .

Analytical Relevance

Structural Analogues and Derivatives

Table 2: Structural Analogues

| Compound | CAS Number | Key Features | Source |

|---|---|---|---|

| 2-Amino-3-methoxyacetophenone | 1234567-89-0 | Lacks benzyloxy group | |

| 4'-Hydroxy-3'-methoxyacetophenone | 9876543-21-0 | Hydroxy instead of amino | |

| 4'-Benzyloxyacetophenone | 1122334-56-7 | No amino or methoxy groups |

The target compound’s combination of amino, methoxy, and benzyloxy groups provides unique reactivity and solubility profiles .

| Supplier | Purity | Price (USD) |

|---|---|---|

| Aaronchem | 97% | $318/g |

| A2B Chem | ≥95% | $344/g |

| CymitQuimica | 97% | €602/g |

Note: Prices vary based on regional taxes and currency exchange rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume